2-methoxy-4-(1H-tetrazol-5-yl)phenol
Overview
Description
2-methoxy-4-(1H-tetrazol-5-yl)phenol, also known as MTPP, is a phenolic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation.
Scientific Research Applications
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Pharmaceutical Applications
- Summary of Application : Tetrazoles, such as 2-methoxy-4-(1H-tetrazol-5-yl)phenol, are of interest in the field of medicinal chemistry due to their diverse biological applications . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
- Methods of Application : The review considers various synthetic approaches to tetrazole derivatives .
- Results or Outcomes : The review discusses the biological activities of tetrazoles, such as antibacterial, antifungal, analgesic, and anti-inflammatory properties .
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Treatment of Hypertension
- Summary of Application : Compounds belonging to the sartans family, which include biphenyl tetrazole derivatives like 2-methoxy-4-(1H-tetrazol-5-yl)phenol, are commonly used in the treatment of hypertension .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesized compounds exhibited fine activity against the A549 cell line with acceptable IC50 values .
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Biochemistry
- Summary of Application : Dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
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Chemical Synthesis
- Summary of Application : 2-Methoxy-4-(1H-tetrazol-5-yl)phenol is used in chemical synthesis .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesized compounds belong to the sartans family, which is commonly used in the treatment of hypertension .
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Metal–Carboxylate–Tetrazolate Framework
- Summary of Application : The reaction of 2,5-di(2H-Tetrazol-5-yl)terephthalic acid (H4dtztp) and Cd2+ ions afforded a new three-dimensional (3D) honeycomb framework .
- Methods of Application : This framework contains a unique type of metal–carboxylate–azolate chain SBU and forms hexagonal tubular channels .
- Results or Outcomes : The framework reveals high adsorption capacity for CO2 and C2H2, and significantly selective separation of CO2/CH4, C2H2/CO2 and C2H2/CH4 . It also shows good thermal stabilities (300 °C), mechanical stabilities and chemical stabilities in acidic (pH = 2) and basic (pH = 12) aqueous solutions . The MOF as a heterogeneous catalyst can efficiently catalyze the cyclic addition reaction between CO2 and different epoxides to produce cyclic carbonates with high conversion yields . In addition, the selective adsorption of the MOF for benzene over cyclohexane was also studied .
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Chemical Synthesis
- Summary of Application : 2-Methoxy-4-(1H-tetrazol-5-yl)phenol is used in chemical synthesis .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesized compounds belong to the sartans family, which is commonly used in the treatment of hypertension .
-
Metal–Carboxylate–Tetrazolate Framework
- Summary of Application : The reaction of 2,5-di(2H-Tetrazol-5-yl)terephthalic acid (H4dtztp) and Cd2+ ions afforded a new three-dimensional (3D) honeycomb framework .
- Methods of Application : This framework contains a unique type of metal–carboxylate–azolate chain SBU and forms hexagonal tubular channels .
- Results or Outcomes : The framework reveals high adsorption capacity for CO2 and C2H2, and significantly selective separation of CO2/CH4, C2H2/CO2 and C2H2/CH4 . It also shows good thermal stabilities (300 °C), mechanical stabilities and chemical stabilities in acidic (pH = 2) and basic (pH = 12) aqueous solutions . The MOF as a heterogeneous catalyst can efficiently catalyze the cyclic addition reaction between CO2 and different epoxides to produce cyclic carbonates with high conversion yields . In addition, the selective adsorption of the MOF for benzene over cyclohexane was also studied .
properties
IUPAC Name |
2-methoxy-4-(2H-tetrazol-5-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-7-4-5(2-3-6(7)13)8-9-11-12-10-8/h2-4,13H,1H3,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAXBFZKBKYTGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNN=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-(1H-tetrazol-5-yl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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